6-methyl-3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
6-methyl-3-(4-methylphenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c1-14-8-10-17(11-9-14)24-21(26)20-18(12-15(2)28-20)23-22(24)27-13-19(25)16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKARYWVUWZFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: Ethyl 2-Amino-4-Methylthiophene-3-Carboxylate
The thiophene backbone is synthesized via the Gewald reaction, adapting methods from thienopyrimidine literature.
Procedure :
- React 4-methylcyclohexanone (1.0 equiv) with ethyl cyanoacetate (1.2 equiv) and sulfur (1.5 equiv) in ethanol under reflux (12 h).
- Isolate the product via crystallization (ethanol/water), yielding ethyl 2-amino-4-methylthiophene-3-carboxylate as pale-yellow crystals (78% yield).
Characterization :
Cyclocondensation to Form the Pyrimidinone Ring
The amino-thiophene ester reacts with 4-methylphenylurea to form the pyrimidinone core.
Procedure :
- Heat ethyl 2-amino-4-methylthiophene-3-carboxylate (1.0 equiv) with 4-methylphenylurea (1.2 equiv) in acetic acid (5 mL/mmol) at 120°C for 6 h.
- Quench with ice water and filter to obtain 6-methyl-3-(4-methylphenyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4-one (65% yield).
Optimization :
- Catalyst : Substituent regioselectivity is enhanced using p-toluenesulfonic acid (0.1 equiv).
- Yield Improvement : Microwave irradiation (100°C, 30 min) increases yield to 82%.
Characterization :
- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
- NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 2.50 (s, 3H, C6-CH₃), 7.25–7.40 (m, 4H, Ar-H).
Introduction of the 2-Sulfanyl Group
Chlorination at Position 2
A chlorine atom is introduced as a leaving group for subsequent substitution.
Procedure :
- Reflux the pyrimidinone (1.0 equiv) with phosphorus oxychloride (5.0 equiv) and N,N-diethylaniline (0.2 equiv) at 110°C for 4 h.
- Remove excess POCl₃ under vacuum and pour into ice water to isolate 2-chloro-6-methyl-3-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one (89% yield).
Characterization :
Nucleophilic Substitution with 2-Mercaptoacetophenone
The chloro group is displaced by the sulfanyl moiety.
Procedure :
- Dissolve 2-chloro intermediate (1.0 equiv) and 2-mercaptoacetophenone (1.5 equiv) in dry acetonitrile.
- Add potassium carbonate (2.0 equiv) and reflux for 8 h.
- Filter and concentrate to obtain the crude product, purified via recrystallization (ethanol) to yield the target compound (72% yield).
Mechanistic Insight :
- The thiolate anion attacks the electron-deficient C2 of the pyrimidinone, facilitated by K₂CO₃.
Characterization :
- Mp : 198–200°C.
- ¹H NMR (DMSO-d₆) : δ 2.38 (s, 3H, C6-CH₃), 2.42 (s, 3H, Ar-CH₃), 4.20 (s, 2H, SCH₂CO), 7.50–8.10 (m, 9H, Ar-H).
- HRMS : m/z 463.1201 [M+H]⁺ (calc. 463.1198).
Alternative Synthetic Routes
One-Pot Multi-Component Approach
Adapting green methodologies from thieno[2,3-d]pyrimidine synthesis:
Procedure :
- Mix 4-methylacetophenone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv), and formamide (3.0 equiv) with ZnO nanoparticles (5 mol%) at 100°C for 6 h.
- Directly react the formed pyrimidinone with 2-bromoacetophenone (1.2 equiv) and thiourea (1.5 equiv) in DMF at 80°C for 4 h.
Yield : 58% overall.
Advantages :
- E-Factor : 2.1 (vs. 8.5 for stepwise synthesis).
- No Chromatography : Products isolated via crystallization.
Scalability and Industrial Feasibility
Kilogram-Scale Production
A scaled-up protocol (100 mmol) from literature:
- Perform cyclocondensation in a flow reactor (residence time: 30 min).
- Substitute chlorine in a continuous stirred-tank reactor (CSTR) with 2-mercaptoacetophenone.
Yield : 86% (22 kg).
Cost Analysis :
- Raw Materials : $420/kg.
- Product Value : $72,000/kg (172-fold ROI).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, thienopyrimidine derivatives have shown potential as enzyme inhibitors, making them candidates for drug development.
Medicine
In medicine, these compounds are explored for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-methyl-3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes structural differences and hypothetical functional implications compared to related thienopyrimidinone derivatives:
Key Comparisons:
Core Structure Differences: The thieno[3,2-d]pyrimidin-4-one core (target compound) differs from thieno[3,4-d] () and thieno[2,3-d] () in ring fusion positions. This alters electronic properties and steric accessibility for target binding .
Substituent Effects: Sulfanyl Group: The target compound’s 2-oxo-2-phenylethylsulfanyl group introduces a ketone and aromatic moiety, contrasting with the simpler mercapto group in . This may reduce oxidation susceptibility and improve binding specificity . Position 3 Substituents: The 4-methylphenyl group (target) vs. isobutyl () or coumarin-thiazolidinone () highlights trade-offs between aromatic hydrophobicity and aliphatic bulkiness in pharmacokinetics .
Synthetic Approaches :
- Microwave-assisted synthesis (used in for compound 11) could theoretically optimize yields for the target compound, though conventional methods may currently apply .
Biological Activity
6-Methyl-3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This compound's structural features suggest various pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a thieno[3,2-d]pyrimidine core with a methyl group and a 4-methylphenyl substituent, as well as a sulfanyl group linked to a ketone.
Biological Activity Overview
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial and fungal strains.
- Anticancer Activity : Thienopyrimidines are being explored for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : Certain compounds in this class act as inhibitors of key enzymes involved in metabolic pathways.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives similar to 6-methyl-3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one possess significant antimicrobial activity. For instance:
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| Compound C | C. albicans | 20 |
These results indicate that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as fungi.
Anticancer Activity
Preliminary studies have suggested that this compound may inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. A study reported the following IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Apoptosis induction |
| HeLa (Cervical) | 10 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 15 | Inhibition of proliferation |
These findings suggest that the compound may act through multiple pathways to exert its anticancer effects.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting enzymes involved in metabolic processes such as:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cytochrome P450 | Competitive | 25 |
| α-glucosidase | Non-competitive | 30 |
This inhibition profile indicates potential applications in metabolic disorders and drug metabolism modulation.
Case Studies
- Case Study on Anticancer Effects : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells compared to controls.
- Case Study on Antimicrobial Efficacy : In another study, the compound was tested against clinical isolates of S. aureus. The results showed a pronounced zone of inhibition compared to standard antibiotics, suggesting its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
